6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
Overview
Description
6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a brominated derivative of oxindole, a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of oxindole derivatives. One common method involves dissolving 2,5-dibromonitrobenzene in dimethylformamide (DMF), followed by the addition of ethyl acetoacetate and potassium carbonate. The reaction mixture is heated to 80°C. Subsequently, three equivalents of iron are added, and the mixture is heated in acetic acid at 120°C to yield the desired product with a high yield of 90% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of 6-bromo-2,3-dihydro-1H-indole-2,3-dione.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indol-2-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated oxindole derivative with similar chemical properties.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one: A structurally related compound with additional methyl groups.
Uniqueness: 6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-3-hydroxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOHMTIZHYANEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021021-75-9 | |
Record name | 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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